

Technical Guide: 3-Fluoro-1H-Indazole

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Compound of Interest

Compound Name: 3-fluoro-1H-indazole

CAS No.: 66607-26-9

Cat. No.: B1588723

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Molecular Weight & Physicochemical Profiling

Executive Summary

3-Fluoro-1H-indazole (CAS: 66607-26-9) is a fused heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for indazole or indole moieties.^{[1][2][3]} Its strategic importance lies in the C3-fluorine substitution, which modulates the compound's pKa, metabolic stability, and hydrogen-bond donor/acceptor profile without significantly altering steric bulk.

This guide focuses on the molecular weight as a foundational metric for characterization, while expanding into the synthesis and validation protocols required for high-integrity research.

Physicochemical Profile

The precise molecular weight is critical for mass spectrometry validation and stoichiometric calculations in synthesis.

Property	Value	Notes
IUPAC Name	3-Fluoro-1H-indazole	
CAS Number	66607-26-9	
Molecular Formula	C ₇ H ₅ FN ₂	
Average Molecular Weight	136.13 g/mol	Used for molarity calculations.
Monoisotopic Mass	136.0437 Da	Used for HRMS validation ([M+H] ⁺ = 137.051).
Physical State	Off-white to yellow solid	
Solubility	DMSO, Methanol, Ethanol	Limited solubility in water.
pKa (Calculated)	~12.5 (NH)	Fluorine at C3 increases acidity of N1-H compared to parent indazole.

Synthetic Methodologies

Accessing the 3-fluoro isomer is synthetically distinct from the more common benzene-ring fluorinated indazoles (4-, 5-, 6-, or 7-fluoro). Direct electrophilic fluorination of the parent indazole often yields mixtures or N-fluorinated byproducts. The most robust protocol involves the Balz-Schiemann transformation of the 3-amino precursor.

Protocol A: Diazotization-Fluorination (The "Classic" Route)

This pathway ensures regioselectivity at the C3 position.

- Starting Material: 3-Amino-1H-indazole.^{[4][5]}
- Diazotization: Treatment with sodium nitrite () in tetrafluoroboric acid () at 0°C generates the diazonium tetrafluoroborate salt.
- Fluorination: Thermal decomposition of the diazonium salt (photochemical or thermal) yields **3-fluoro-1H-indazole**.

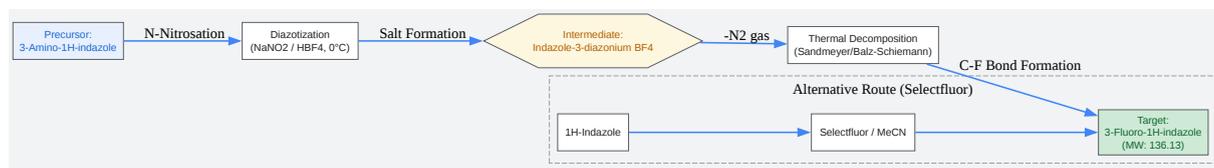
Protocol B: Electrophilic Fluorination (Selectfluor)

While faster, this method requires careful control of solvent and temperature to prevent N-fluorination or formylation (as seen in DMSO).

- Reagents: Selectfluor (F-TEDA-BF₄), Acetonitrile.[6]
- Mechanism: Single Electron Transfer (SET) or type attack at C3.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the high-purity synthesis of the target scaffold.



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Caption: Comparative synthetic workflows for **3-fluoro-1H-indazole**, highlighting the regioselective diazotization route.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of **3-fluoro-1H-indazole** must be validated using orthogonal analytical techniques.

Mass Spectrometry (MS)

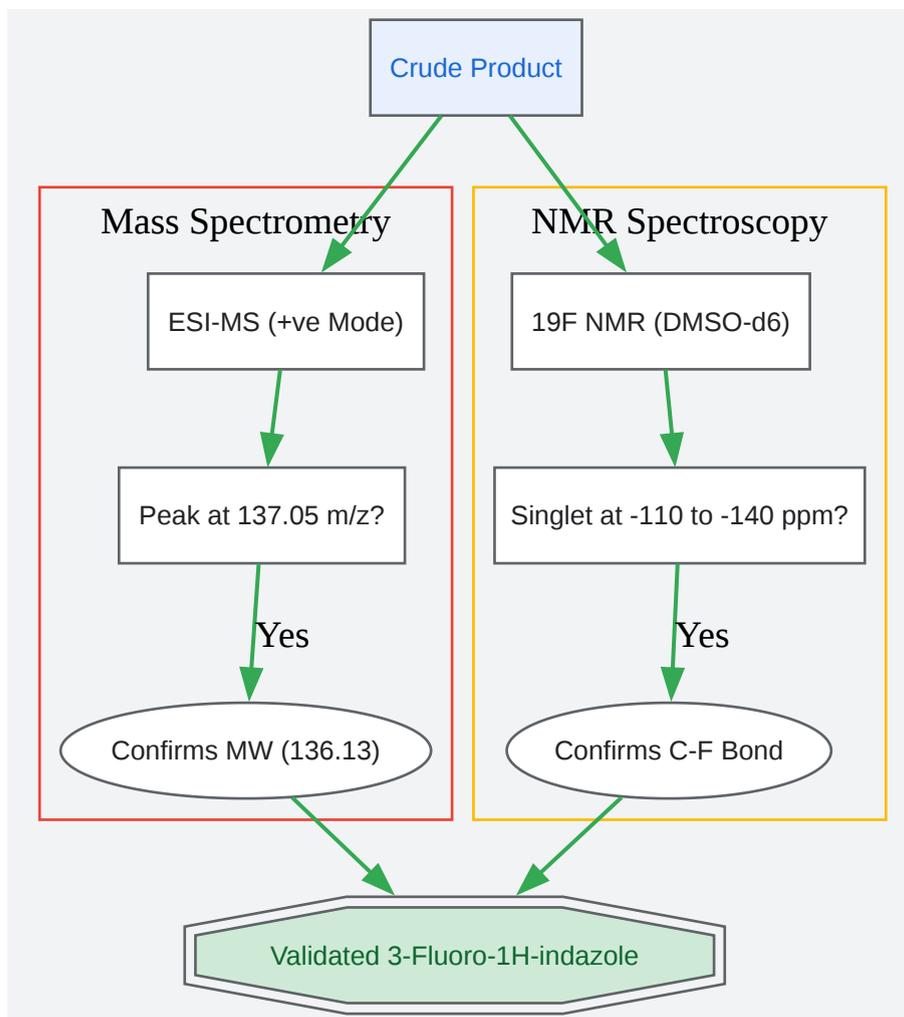
- Method: ESI-MS (Positive Mode).

- Expected Signal: The $[M+H]^+$ peak is the primary identifier.
- Calculation: Monoisotopic Mass (136.04) + Proton (1.007) = 137.05 m/z.[7]
- Interpretation: A clean peak at 137.05 confirms the molecular weight. The absence of a +2 mass unit peak (characteristic of Cl/Br) confirms fluorine incorporation.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (DMSO- d_6):
 - Aromatic protons (H4, H5, H6, H7) appear as a complex multiplet pattern between 7.0–7.8 ppm.
 - Key Feature: The broad singlet for N1-H (approx. 12-13 ppm) is diagnostic.
- ^{19}F NMR:
 - This is the "smoking gun" for characterization.
 - Expected Shift: A singlet in the range of -110 to -140 ppm (relative to). The exact shift depends on solvent and concentration but is distinct from ring-fluorinated isomers (e.g., 5-fluoro-1H-indazole typically resonates near -120 to -126 ppm).

Analytical Logic Diagram



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Caption: Self-validating analytical workflow to confirm molecular weight and structural integrity.

Medicinal Chemistry Applications

The **3-fluoro-1H-indazole** scaffold is not merely a chemical curiosity; it is a potent pharmacophore in kinase inhibitor design.

- c-MET Inhibition: In the development of c-MET inhibitors (e.g., for gastric cancer), the 3-fluoro group is often used to displace a high-energy water molecule in the ATP-binding pocket. This "water displacement" strategy yields significant gains in binding affinity () and selectivity compared to the non-fluorinated parent.

- Bioisosterism: The C3-F bond mimics the C3-H bond sterically but alters the electronics. The fluorine atom can serve as a weak hydrogen bond acceptor, unlike the hydrogen atom, potentially engaging in interactions with backbone amides in the target protein.
- Metabolic Stability: Blocking the C3 position with fluorine prevents oxidative metabolism (e.g., hydroxylation) at this reactive site, prolonging the drug's half-life.

References

- PubChem. (2025). **3-Fluoro-1H-indazole** Compound Summary. National Library of Medicine. [Link](#)
- ChemicalBook. (2025). **3-Fluoro-1H-indazole** Properties and Suppliers. [Link](#)
- Cui, J. J., et al. (2012). Discovery of a Novel Class of c-Met Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for kinase inhibitor design using indazole scaffolds). [Link](#)
- BenchChem. (2025). Structure and Properties of Fluorinated Indazoles. [Link](#)

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Sources

- 1. 66607-26-9 | 3-fluoro-1H-indazole [3asenrise.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. ¹⁹F [nmr.chem.ucsb.edu]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SelectFluor - Enamine [enamine.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]

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